molecular formula C14H11N3O B8428291 5-hydroxy-4-(N-phenyliminomethyl)-1H-indazole

5-hydroxy-4-(N-phenyliminomethyl)-1H-indazole

Cat. No.: B8428291
M. Wt: 237.26 g/mol
InChI Key: VRHPXHHZKLTWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-4-(N-phenyliminomethyl)-1H-indazole is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

4-(phenyliminomethyl)-1H-indazol-5-ol

InChI

InChI=1S/C14H11N3O/c18-14-7-6-13-11(9-16-17-13)12(14)8-15-10-4-2-1-3-5-10/h1-9,18H,(H,16,17)

InChI Key

VRHPXHHZKLTWJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=CC3=C2C=NN3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottomed flask containing a mixture of 5-hydroxy-1H-indazole (28.5 g) and ethyl N—phenylformimidate (35 g) was submerged rapidly in an oil bath pre-heated to 175° C. and the mixture stirred at 160-180° C. for 30 minutes, the ethanol produced in the reaction being removed by distillation. The cooled mixture was then treated with boiling methanol (500 ml) and the resultant brown solid collected by filtration, washed with methanol (100 ml) and dried to give 5-hydroxy-4-(N-phenyliminomethyl)-1H-indazole (32 g) as a yellow solid. The solid was dissolved in hydrochloric acid (5 M; 500 ml) and heated at 50-60° C. with stirring for 2 hours. The mixture was diluted with water (500 ml) and extracted with ethyl acetate (2×500 ml). The combined extracts were washed with water (500 ml), dried over magnesium sulphate and the solvent evaporated under reduced pressure to give 5-hydroxy-1H-indazole-4-carboxaldehyde (15.48 g) as a yellow solid.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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